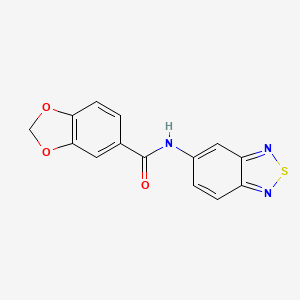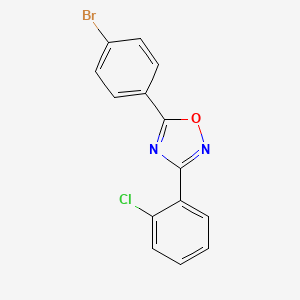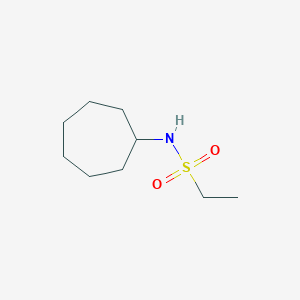![molecular formula C20H26N2O3 B5801660 N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)
N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide, also known as Lidocaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Since then, it has been widely used in various fields of medicine, including dentistry, surgery, and emergency medicine.
作用機序
N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide works by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain. It also blocks potassium channels, which results in the stabilization of the cell membrane and the prevention of depolarization. This leads to a decrease in the excitability of the nerve fibers and a decrease in the sensation of pain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It causes vasodilation, which can lead to a decrease in blood pressure. It also has anti-inflammatory and anti-apoptotic effects. In addition, it can cause bradycardia and hypotension when administered intravenously.
実験室実験の利点と制限
N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a well-established local anesthetic that is widely used in medical procedures. It is also relatively easy to synthesize and has a long shelf-life. However, it has some limitations, such as its potential toxicity and the need for careful dosing.
将来の方向性
There are several potential future directions for research on N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide. One area of research could focus on the development of new formulations and delivery methods to improve its efficacy and reduce its potential toxicity. Another area of research could focus on the identification of new targets for its anti-inflammatory and anti-apoptotic effects. Additionally, research could be conducted on the potential use of this compound in the treatment of other conditions, such as cancer and neurodegenerative diseases.
Conclusion:
This compound is a local anesthetic drug that has been widely used in various fields of medicine. It works by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain. It also has several biochemical and physiological effects, such as vasodilation and anti-inflammatory effects. While it has several advantages for lab experiments, it also has some limitations, such as its potential toxicity and the need for careful dosing. There are several potential future directions for research on this compound, including the development of new formulations and delivery methods and the identification of new targets for its anti-inflammatory and anti-apoptotic effects.
合成法
The synthesis of N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with diethylamine. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied in various fields of medicine. It is commonly used as a local anesthetic in dental procedures, minor surgeries, and emergency medicine. It is also used in cardiac arrhythmia and neuropathic pain management. In addition, it has been studied for its anti-inflammatory and anti-apoptotic effects.
特性
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-5-22(6-2)17-10-8-16(9-11-17)21-20(23)14-15-7-12-18(24-3)19(13-15)25-4/h7-13H,5-6,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATUYYYVWIOBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)
![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)




![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)



![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
